molecular formula C13H9FO4 B6399045 4-(5-Fluoro-2-hydroxyphenyl)-3-hydroxybenzoic acid CAS No. 1261903-64-3

4-(5-Fluoro-2-hydroxyphenyl)-3-hydroxybenzoic acid

Cat. No.: B6399045
CAS No.: 1261903-64-3
M. Wt: 248.21 g/mol
InChI Key: WLHCHYIPNXPDFV-UHFFFAOYSA-N
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Description

4-(5-Fluoro-2-hydroxyphenyl)-3-hydroxybenzoic acid is an organic compound with a complex structure that includes both fluorine and hydroxyl functional groups

Properties

IUPAC Name

4-(5-fluoro-2-hydroxyphenyl)-3-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO4/c14-8-2-4-11(15)10(6-8)9-3-1-7(13(17)18)5-12(9)16/h1-6,15-16H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLHCHYIPNXPDFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)O)C2=C(C=CC(=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40689439
Record name 5'-Fluoro-2,2'-dihydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40689439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261903-64-3
Record name 5'-Fluoro-2,2'-dihydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40689439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Fluoro-2-hydroxyphenyl)-3-hydroxybenzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the fluorination of aromatic compounds followed by subsequent reactions to introduce the hydroxyl groups. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process while maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

4-(5-Fluoro-2-hydroxyphenyl)-3-hydroxybenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various halogenated derivatives .

Scientific Research Applications

4-(5-Fluoro-2-hydroxyphenyl)-3-hydroxybenzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(5-Fluoro-2-hydroxyphenyl)-3-hydroxybenzoic acid involves its interaction with specific molecular targets. For instance, it can inhibit the polymerization of tubulin, leading to mitotic arrest in cancer cells. This action is mediated through the binding of the compound to the tubulin protein, disrupting the microtubule dynamics essential for cell division .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-Fluoro-2-hydroxyphenyl)-3-hydroxybenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with multiple molecular targets makes it a versatile compound in various research fields .

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